molecular formula C3H6O B032611 (+/-)-1,2-Propylene-d6 Oxide CAS No. 202468-69-7

(+/-)-1,2-Propylene-d6 Oxide

Cat. No. B032611
M. Wt: 64.12 g/mol
InChI Key: GOOHAUXETOMSMM-LIDOUZCJSA-N
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Description

Propylene oxide is a critical intermediate in the chemical industry, used in the production of various polymers and chemicals. The study of its deuterated form, "(+/-)-1,2-Propylene-d6 Oxide," allows for a deeper understanding of its reactivity and properties through isotopic labeling, which is beneficial for both synthetic and mechanistic chemical research.

Synthesis Analysis

The synthesis of deuterated propylene compounds, including propylene-d6, involves several steps, starting from the hydrolysis of magnesium carbide with deuterium oxide to produce propyne-d4, followed by various reactions to finally obtain propylene-d6. This synthesis facilitates the study of isotactic polymers through infrared spectroscopic analysis (Murahashi, Nozakura, & Yasufuku, 1964).

Molecular Structure Analysis

Conformational stability and molecular structure are crucial for understanding the behavior of propylene oxide and its interactions. Studies on propylene oxide-water adducts reveal distinct conformations that significantly influence their chemical reactivity and physical properties, highlighting the importance of molecular structure in chemical interactions (Su, Wen, & Xu, 2006).

Chemical Reactions and Properties

Propylene oxide undergoes various chemical reactions, including those with excited oxygen atoms leading to a mixture of oxides, aldehydes, and alcohols. These reactions are essential for understanding the reactivity of propylene oxide in different chemical environments (Kajimoto, Yamasaki, & Fueno, 1979).

Physical Properties Analysis

The physical properties of propylene oxide derivatives, including their conformational characteristics and dipole moments, are studied through molecular orbital calculations and spectroscopy. These analyses provide insights into the behavior of propylene oxide in various phases and conditions (Sasanuma, 1995).

Chemical Properties Analysis

The chemical properties of propylene oxide, such as its ability to form polymers with carbon dioxide and its reactivity towards different catalysts, are critical for its application in producing environmentally friendly polymers and chemicals. Studies on catalyst ratios and reaction conditions shed light on optimizing propylene oxide's reactivity for specific applications (Eberhardt, Allmendinger, & Rieger, 2003).

Scientific Research Applications

Catalyst Development and New Chemistry

(+/-)-1,2-Propylene-d6 Oxide plays a significant role in the field of catalyst development, particularly in processes like propane dehydrogenation (PDH). This process is crucial for the direct production of propylene, an essential building block for various petrochemicals. Recent advancements have focused on the efficient adsorption/activation of propane and subsequent desorption of propylene on the surfaces of heterogeneous catalysts. These developments aim to address scientific challenges by understanding the active sites, reaction pathways, and deactivation mechanisms of PDH over metals and metal oxides. The ultimate goal is efficient catalyst design for minimizing reaction barriers and controlling selectivity towards propylene (Chen et al., 2021).

Propylene Epoxidation

The epoxidation of propylene to form propylene oxide (PO) is another key area where (+/-)-1,2-Propylene-d6 Oxide is relevant. Propylene oxide is a valuable bulk chemical used in synthesizing many products. The search for a "green" process for PO production has led to significant efforts in this area. For example, supported gold catalysts with oxygen and hydrogen or water have shown promising activity and selectivity for propylene oxidation. Theoretical studies using density functional theory (DFT) have offered insights into the transformation network and competitive reaction pathways, challenging previous assumptions and highlighting the role of surface hydroperoxo species in the high selectivity of propylene epoxidation on gold-based catalysts (Moskaleva, 2016).

Improving Fuel Characteristics

1,2-Propylene oxide is also being studied for its potential to improve fuel characteristics. Research has explored the effect of PO additives on the species pool in premixed burner-stabilized fuel-rich flames. Adding PO to fuel blends has shown a higher reactivity of the fresh mixture and a reduction in the peak mole fractions of intermediates crucial for PAH formation. This is attributed to the partial replacement of "sooting" fuel with the oxygenated additive and changes in the flame radical pool caused by PO addition. The detailed kinetic mechanisms considered in the work have led to a better understanding and prediction of the chemical behavior in such combustion processes (Dmitriev et al., 2022).

Polymerization and Material Science

The polymerization of propylene oxide to create materials like polyurethane elastomers is another significant application. Double metal cyanide (DMC) catalysts have been used for this purpose, allowing for controlled catalytic activity, initiation time, and unsaturation level in polyether polyols. The active sites of DMC-catalyzed polymerization have both cationic and coordinative characters, leading to materials with a random distribution of configurational sequences and head-to-tail regiosequence. This research is critical for developing materials with specific mechanical properties and applications in various industries (Kim et al., 2003).

Safety And Hazards

Propylene oxide is harmful if swallowed and can cause serious eye irritation . It may cause respiratory irritation, genetic defects, and cancer . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

2,2,3-trideuterio-3-(trideuteriomethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHAUXETOMSMM-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583741
Record name 2-(~2~H_3_)Methyl(~2~H_3_)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-1,2-Propylene-d6 Oxide

CAS RN

202468-69-7
Record name 2-(~2~H_3_)Methyl(~2~H_3_)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylene oxide-d6
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